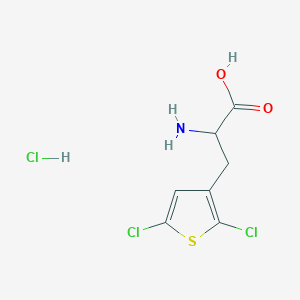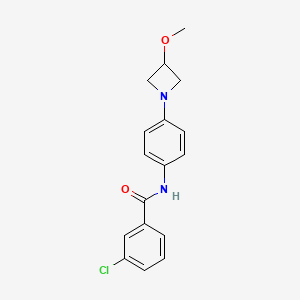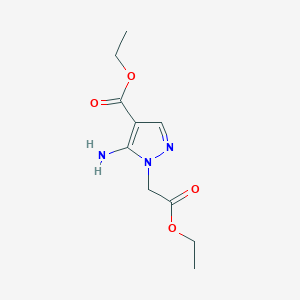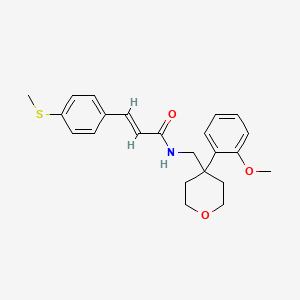
(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : Compounds related to the one mentioned have been synthesized and characterized for their structures and properties. For example, the synthesis of pyrazole and pyrimidine derivatives through reactions involving acrylamides has been documented, showcasing the versatility of acrylamides in creating complex molecules with potential biological activities (Hassan, Hafez, & Osman, 2014).
- Polymerization : Acrylamides have been used in controlled radical polymerization processes to synthesize polymers with specific characteristics, such as molecular weight and polydispersity. These processes are crucial for creating materials with tailored properties for various applications, including biomedical fields (Mori, Sutoh, & Endo, 2005).
Biological Applications
- Cytotoxicity and Biological Activity : Some derivatives have been evaluated for their cytotoxic activities against certain cancer cell lines, indicating the potential for developing new therapeutic agents. The structural features of acrylamides and their derivatives play a significant role in their biological activities, offering a basis for further drug discovery and development efforts (Hassan, Hafez, & Osman, 2014).
Materials Science
- Photoinitiators for Polymerization : In materials science, certain acrylamide derivatives have been explored as photoinitiators for the polymerization of monomers in aqueous solutions, contributing to the development of new materials with potential applications in coatings, adhesives, and other industrial sectors (Majima, Schnabel, & Weber, 1991).
Corrosion Inhibition
- Corrosion Inhibition : Acrylamide derivatives have also been investigated for their potential as corrosion inhibitors, indicating their utility in protecting metals from corrosion in acidic environments. This application is crucial for extending the lifespan of metals in various industrial processes (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-26-21-6-4-3-5-20(21)23(13-15-27-16-14-23)17-24-22(25)12-9-18-7-10-19(28-2)11-8-18/h3-12H,13-17H2,1-2H3,(H,24,25)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHGWZCKDIGOD-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)
![3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777398.png)
![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)
![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)
![2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B2777403.png)
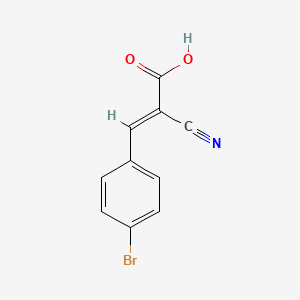


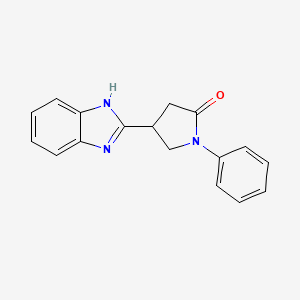
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2777411.png)
